

# C8-Ceramide: A Bioactive Lipid Mediator in Cellular Signaling and Therapeutics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C8-Ceramide

Cat. No.: B1668189

[Get Quote](#)

## An In-depth Technical Guide for Researchers and Drug Development Professionals

### Abstract

Ceramides are a class of bioactive sphingolipids that have emerged as critical regulators of a myriad of cellular processes, including apoptosis, cell cycle arrest, proliferation, and senescence. Among the various ceramide species, the short-chain **C8-ceramide** (N-octanoyl-D-erythro-sphingosine) has garnered significant attention as a cell-permeable analog of endogenous ceramides, making it a valuable tool for elucidating ceramide-mediated signaling pathways. Its ability to mimic the effects of natural ceramides has positioned it as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of **C8-ceramide** as a bioactive lipid mediator, detailing its signaling pathways, summarizing quantitative data on its biological effects, and providing detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the biology and therapeutic potential of **C8-ceramide**.

### Introduction to C8-Ceramide

**C8-ceramide** is a synthetic, cell-permeable analog of naturally occurring ceramides.<sup>[1]</sup> Unlike its long-chain counterparts, the shorter acyl chain of **C8-ceramide** enhances its solubility and ability to cross cellular membranes, allowing for the direct investigation of ceramide-induced cellular events.<sup>[1]</sup> Once inside the cell, **C8-ceramide** can be metabolized to generate natural

ceramides, leading to a significant increase in total cellular ceramide levels and subsequently influencing a variety of signaling cascades.[\[1\]](#)

## Quantitative Data on the Biological Effects of C8-Ceramide

The biological activity of **C8-ceramide** has been quantified in numerous studies, particularly in the context of its anti-cancer properties. The following tables summarize key quantitative data from various cell-based assays.

| Cell Line | Cancer Type                | IC50 (μM)      | Exposure Time (h) | Assay       | Reference           |
|-----------|----------------------------|----------------|-------------------|-------------|---------------------|
| HepG2     | Hepatocellular Carcinoma   | ~5 (liposomal) | 48                | MTT         | <a href="#">[2]</a> |
| SMMC-7721 | Hepatocellular Carcinoma   | Not specified  | 48                | MTT         | <a href="#">[2]</a> |
| Huh-7     | Hepatocellular Carcinoma   | Not specified  | 48                | MTT         |                     |
| H1299     | Non-Small Cell Lung Cancer | ~30            | 24                | Trypan Blue |                     |
| BV-2      | Microglia                  | ~30            | 24                | Cell Count  |                     |
| C6        | Glioma                     | 32.7           | Not specified     | MTT         |                     |
| HT29      | Colorectal Adenocarcinoma  | Not specified  | Not specified     | MTT         |                     |
| CCD-18Co  | Normal Colon Fibroblasts   | 56.91          | Not specified     | MTT         |                     |

Table 1: IC50 Values of **C8-Ceramide** in Various Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of **C8-ceramide** required to inhibit 50% of cell viability or proliferation in different cancer and normal cell lines.

| Cell Line                         | C8-Ceramide Concentration (μM) | Exposure Time (h) | Parameter Measured       | Result                                            | Reference |
|-----------------------------------|--------------------------------|-------------------|--------------------------|---------------------------------------------------|-----------|
| HepG2                             | 10                             | 48                | Apoptosis                | Significant increase in TUNEL-positive cells      |           |
| H1299                             | 10-50                          | 48                | Apoptosis (Annexin V/PI) | Dose-dependent increase in apoptotic cells        |           |
| H1299                             | 10-50                          | 48                | Caspase-3 Activation     | Dose-dependent increase in cleaved caspase-3      |           |
| Alveolar Type II Epithelial Cells | 20, 40, 80                     | 12                | Apoptosis (Annexin V)    | (22.67 ± 1.72)%, (42.03 ± 1.34)%, (50.40 ± 1.30)% |           |
| Alveolar Type II Epithelial Cells | 20, 40, 80                     | 24                | Apoptosis (Annexin V)    | (28.93 ± 3.19)%, (47.00 ± 1.08)%, (57.77 ± 3.04)% |           |
| Alveolar Type II Epithelial Cells | 20, 40, 80                     | 12                | Apoptosis (TUNEL)        | (13.24 ± 2.62)%, (35.10 ± 4.59)%                  |           |

|                                         |            |    |                      |                                                                  |
|-----------------------------------------|------------|----|----------------------|------------------------------------------------------------------|
|                                         |            |    |                      | (75.07 ±<br>4.37)%                                               |
| Alveolar Type<br>II Epithelial<br>Cells | 20, 40, 80 | 24 | Apoptosis<br>(TUNEL) | (21.34 ±<br>2.09)%,<br>(37.12 ±<br>2.11)%,<br>(91.33 ±<br>0.72)% |
|                                         |            |    |                      |                                                                  |

Table 2: Quantitative Effects of **C8-Ceramide** on Apoptosis. This table summarizes the pro-apoptotic effects of **C8-ceramide** across different cell types as measured by various apoptosis assays.

| Cell Line | C8-Ceramide Concentration (μM) | Exposure Time (h) | Parameter Measured    | Result                   | Reference |
|-----------|--------------------------------|-------------------|-----------------------|--------------------------|-----------|
| H1299     | 10-50                          | 24                | Cell Cycle            | Accumulation in G1 phase |           |
| HepG2     | 10                             | 24                | p-AKT (Ser473)        | Decreased expression     |           |
| HepG2     | 10                             | 24                | p-mTOR (Ser2448)      | Decreased expression     |           |
| HepG2     | 10                             | 24                | p-ASK1 (Ser967)       | Increased expression     |           |
| HepG2     | 10                             | 24                | p-JNK (Thr183/Tyr185) | Increased expression     |           |
| H1299     | 10-30                          | 24                | ROS Production        | Dose-dependent increase  |           |

Table 3: Effects of **C8-Ceramide** on Cellular Signaling Pathways. This table highlights the impact of **C8-ceramide** on key signaling molecules involved in cell survival, proliferation, and stress responses.

## Signaling Pathways Modulated by C8-Ceramide

**C8-ceramide** exerts its biological effects by modulating a complex network of intracellular signaling pathways. Below are diagrams of key pathways implicated in **C8-ceramide**-induced cellular responses.



[Click to download full resolution via product page](#)

Figure 1: **C8-Ceramide** Signaling in Hepatocellular Carcinoma. This diagram illustrates how liposomal **C8-ceramide** induces apoptosis through the ASK1-JNK pathway and inhibits cell proliferation and survival by downregulating the AKT-mTOR pathway in hepatocellular carcinoma cells.

[Click to download full resolution via product page](#)

Figure 2: **C8-Ceramide** Signaling in Non-Small Cell Lung Cancer. This diagram depicts the proposed mechanism where **C8-ceramide** increases reactive oxygen species (ROS) production, leading to a switch from SOD1 to SOD2, accumulation of Cyclin D1, G1 cell cycle arrest, and ultimately apoptosis in non-small cell lung cancer cells.

[Click to download full resolution via product page](#)

Figure 3: **C8-Ceramide** and PP2A Signaling. This diagram illustrates how ceramide can activate Protein Phosphatase 2A (PP2A) by binding to and inhibiting its endogenous inhibitor, SET (also known as I2PP2A). Activated PP2A can then dephosphorylate pro-survival proteins like AKT and Bcl-2, thereby promoting apoptosis.

## Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of **C8-ceramide**.

## Preparation of Liposomal C8-Ceramide

Liposomal formulations are often used to enhance the solubility and delivery of **C8-ceramide** to cells.

## Materials:

- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
- N-octanoyl-sphingosine-1-[succinyl(methoxyPEG(750))]
- **C8-ceramide**
- Chloroform
- Sterile isotonic 0.9% NaCl solution
- Nitrogen gas
- Sonicator
- Extruder with 100-nm polycarbonate membranes

## Procedure:

- Solubilize the lipids (DSPC, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxyPEG(2000)], N-octanoyl-sphingosine-1-[succinyl(methoxyPEG(750))], and **C8-ceramide**) in chloroform in a specific molar ratio (e.g., 4.9:2.6:1.2:1:3).
- Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.
- Hydrate the lipid film with a sterile isotonic 0.9% NaCl solution.
- Prepare the liposomes by sonication followed by extrusion through 100-nm polycarbonate membranes.
- Characterize the liposomes for size, charge, and ceramide loading.

## Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

### Materials:

- Cells of interest
- 96-well plates
- **C8-ceramide** stock solution (dissolved in DMSO or ethanol)
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)
- Microplate reader

### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **C8-ceramide** in complete culture medium from the stock solution.
- Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of **C8-ceramide**. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest **C8-ceramide** concentration).
- Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

### Materials:

- Cells cultured on coverslips or slides
- Paraformaldehyde (4% in PBS)
- Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
- TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., FITC-dUTP)
- Fluorescence microscope

### Procedure:

- Treat cells with **C8-ceramide** for the desired time to induce apoptosis.
- Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
- Wash the cells with PBS.
- Permeabilize the cells by incubating with the permeabilization solution for 2 minutes on ice.
- Wash the cells with PBS.
- Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
- Wash the cells with PBS.

- Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
- Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

## Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in response to **C8-ceramide** treatment.

### Materials:

- Cell lysates from **C8-ceramide**-treated and control cells
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-cleaved caspase-3, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

### Procedure:

- Treat cells with **C8-ceramide** for the desired time.
- Lyse the cells in lysis buffer on ice.

- Determine the protein concentration of the lysates.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control like  $\beta$ -actin.

## Quantification of C8-Ceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipids like **C8-ceramide**.

### Materials:

- Cell or tissue samples
- Internal standard (e.g., C17-ceramide)
- Organic solvents for lipid extraction (e.g., chloroform, methanol)
- LC-MS/MS system with a C8 or C18 reverse-phase column

**Procedure:**

- Homogenize the cell or tissue sample.
- Add a known amount of the internal standard.
- Extract the lipids using a method such as the Bligh-Dyer extraction.
- Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent.
- Inject the sample into the LC-MS/MS system.
- Separate the lipids using a gradient elution on a C8 or C18 column.
- Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) in positive ion mode.
- Calculate the concentration of **C8-ceramide** based on the peak area ratio to the internal standard and a standard curve.

## Conclusion

**C8-ceramide** is a powerful tool for investigating the complex roles of ceramides in cellular signaling. Its ability to induce apoptosis and inhibit proliferation in cancer cells highlights its therapeutic potential. The signaling pathways it modulates, including the ASK1-JNK, AKT-mTOR, and PP2A pathways, offer multiple targets for drug development. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biology of **C8-ceramide**. Further research is warranted to fully elucidate its mechanisms of action and to translate its therapeutic promise into clinical applications.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. Preclinical Evaluation of Liposomal C8 Ceramide as a Potent anti-Hepatocellular Carcinoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [C8-Ceramide: A Bioactive Lipid Mediator in Cellular Signaling and Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668189#c8-ceramide-as-a-bioactive-lipid-mediator]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)